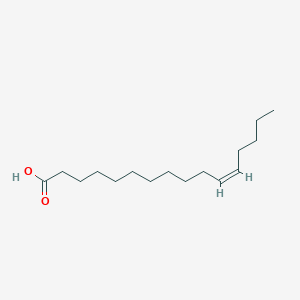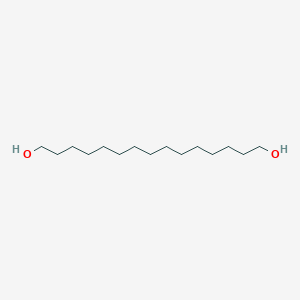
Cellotetraose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Maltotetraose has a wide range of scientific research applications. In the food industry, it is used to improve the quality of various products, including ice cream, chocolate, beverages, and bread . Its superior moisture retention capability and resistance to the retrogradation of starchy foods make it valuable in food processing . In the medical field, maltotetraose has been shown to inhibit the early stages of atherosclerosis and suppress the growth of certain pathogenic bacteria . Additionally, it enhances the intestinal environment by promoting the growth of beneficial bacteria . In the chemical industry, maltotetraose is used as a substrate for the production of other oligosaccharides and as a component in various biochemical assays .
作用機序
マルトテトラオースの作用機序は、体内の特定の酵素や受容体との相互作用によるものです。 マルトテトラオースは、マルトテトラオースアミラーゼなどの酵素によって加水分解され、グルコース単位が放出されます . これらのグルコース単位は、その後、体によってエネルギー産生やその他の代謝プロセスに利用されます。 マルトテトラオースは、腸管内の受容体とも相互作用し、有益な細菌の増殖を促進し、腸内環境を改善します . さらに、マルトテトラオースは、動脈硬化の発症に関与する細胞間接着分子-1の発現を抑制することが示されています .
生化学分析
Biochemical Properties
Cellotetraose interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for enzymes like cellobiose 2-epimerase (CE), which reversibly epimerizes the reducing end D-glucose residue of β- (1→4)-linked disaccharides to D-mannose residue . Moreover, it is used by cellulosic bacteria as a source of energy .
Cellular Effects
This compound influences various types of cells and cellular processes. For instance, it has been shown to induce the production of cellulase-degrading enzymes in the fungus Fusarium oxysporum f. sp. lycopersici . This suggests that this compound can influence gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like cellobiose 2-epimerase. This enzyme shares a catalytic machinery with monosaccharide isomerases and epimerases, having an (α/α)6-barrel catalytic domain . The enzyme’s action on this compound can result in changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to induce the transcription of certain genes in Fusarium oxysporum f. sp. lycopersici, with the highest levels of transcripts observed in the presence of this compound .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is a substrate for the enzyme cellobiose 2-epimerase, which is involved in the metabolism of various carbohydrates .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transport systems. For instance, the fungus Neurospora crassa relies on a high-affinity cellodextrin transport system for rapid growth on cellulose .
準備方法
化学反応の分析
マルトテトラオースは、加水分解やグリコシル化など、さまざまな化学反応を起こします。 マルトテトラオースの加水分解は、マルトテトラオースアミラーゼなどの酵素によって触媒され、より小さなマルトオリゴ糖が生成されます . グリコシル化反応は、マルトテトラオースにグルコース単位が加わり、より大きなオリゴ糖が生成される反応です。 これらの反応で使用される一般的な試薬には、マルトテトラオースアミラーゼやグリコシルトランスフェラーゼなどの酵素があります . これらの反応から生成される主な生成物は、特定の反応条件によって、より小さなマルトオリゴ糖とより大きなオリゴ糖です .
科学研究の応用
マルトテトラオースは、幅広い科学研究の応用範囲を持っています。 食品業界では、アイスクリーム、チョコレート、飲料、パンなど、さまざまな製品の品質向上に使用されています . 優れた水分保持能力とデンプン質食品の老化に対する抵抗性から、食品加工において価値があります . 医療分野では、マルトテトラオースは、動脈硬化の初期段階を抑制し、特定の病原菌の増殖を抑制することが示されています . さらに、有益な細菌の増殖を促進することで、腸内環境を改善します . 化学産業では、マルトテトラオースは、他のオリゴ糖の製造のための基質として、およびさまざまな生化学的アッセイの成分として使用されます .
類似化合物との比較
マルトテトラオースは、マルトトリオースやマルトペンチースなどの他のマルトオリゴ糖と類似しています . これらの化合物は、α-1,4-グリコシド結合で結合したグルコース単位から構成されていますが、グルコース単位の数が異なります。 マルトトリオースは3つのグルコース単位からなり、マルトペンチースは5つのグルコース単位からなります . マルトテトラオースは、特定の生理機能と動脈硬化の初期段階を抑制する能力においてユニークです . さらに、マルトテトラオースは、他のマルトオリゴ糖と比較して、優れた水分保持能力とデンプン質食品の老化に対する抵抗性があります .
特性
CAS番号 |
38819-01-1 |
|---|---|
分子式 |
C24H42O21 |
分子量 |
666.6 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |
InChIキー |
UYQJCPNSAVWAFU-ZEUIETHYSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |
物理的記述 |
Beige powder; [Sigma-Aldrich MSDS] |
同義語 |
O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)3-D-Glc; |
製品の起源 |
United States |
A: Cellotetraose interacts with several enzymes involved in cellulose degradation, particularly cellobiohydrolases (CBHs) [], endoglucanases [], and β-glucosidases [].
A: Cellobiohydrolases, such as Humicola insolens Cel6A (CBH II), exhibit a processive mode of action, sequentially cleaving cellobiose units from the non-reducing end of this compound and longer cello-oligosaccharides [, ]. Conversely, endoglucanases, like those found in Bacillus circulans and Fusarium lini, cleave internal glycosidic linkages within this compound, yielding shorter cello-oligosaccharides like cellobiose and cellotriose [, ].
A: β-glucosidases, such as BGlu1 from rice, hydrolyze the β-1,4-glycosidic bond at the reducing end of this compound, ultimately releasing glucose monomers [, ].
A: Yes, studies on a Streptomyces species demonstrated that this compound, along with cellotriose, can specifically induce the production of cellulolytic enzymes, including endoglucanase and β-glucosidase [].
ANone: this compound has the molecular formula C24H42O21 and a molecular weight of 666.58 g/mol.
A: The crystal structure of this compound hemihydrate exhibits a similar molecular packing arrangement as cellulose II, with two antiparallel molecules present within the unit cell []. This similarity suggests that this compound can serve as a valuable model for understanding the complex structure of cellulose II.
A: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, and HMQC-TOCSY, is widely employed for characterizing this compound and other cello-oligosaccharides [, , ]. Additionally, X-ray photoelectron spectroscopy (XPS) can provide insights into the binding energies of carbon atoms within the this compound molecule [].
A: this compound exhibits good solubility and stability in aqueous solutions, making it amenable to various biochemical and biophysical studies [].
A: Molecular dynamics simulations of this compound, cellopentaose, and cellohexaose in aqueous solutions indicate that the aggregation state and stability of these oligosaccharides increase with increasing DP []. The presence of more intermolecular hydrogen bonds in longer cello-oligosaccharides contributes to their enhanced stability.
A: Yes, this compound can undergo oxidative degradation in the presence of hydrogen peroxide, yielding shorter cello-oligosaccharides, glucose, and other oxidized products [, ]. The degradation rate is temperature-dependent and follows pseudo-first-order kinetics.
A: Yes, this compound serves as a valuable substrate for studying the catalytic activity and specificity of various cellulolytic enzymes, including endoglucanases, cellobiohydrolases, and β-glucosidases [, , , , ].
A: this compound can act as both a substrate and a product in glycosynthase reactions catalyzed by mutant forms of β-glucosidases, such as the E386G mutant of rice BGlu1. These reactions facilitate the synthesis of longer cello-oligosaccharides, highlighting the potential of this compound as a building block for generating valuable carbohydrate polymers [].
A: Molecular docking simulations have been employed to investigate the binding mode and affinity of this compound to various enzymes, including endoglucanases and β-glucosidases. These studies provide valuable insights into the specific interactions within the active site that govern substrate recognition and catalytic activity [, ].
A: Yes, molecular dynamics simulations have been used to study the dynamic behavior of this compound in aqueous solutions, revealing information about its conformational flexibility, intermolecular interactions with water molecules, and self-diffusion properties []. These simulations contribute to a better understanding of this compound's solution properties and behavior as a substrate for enzymatic reactions.
A: Studies on various cellulolytic enzymes reveal a clear trend of increasing substrate affinity and catalytic efficiency with increasing cello-oligosaccharide chain length. This compound generally exhibits higher binding affinities and faster hydrolysis rates compared to shorter cello-oligosaccharides like cellobiose and cellotriose [, , , ]. This suggests that the presence of additional glucose units provides more points of contact within the enzyme's active site, leading to stronger interactions and enhanced catalytic turnover.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)
